フロルフェニコールアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Florfenicol Amine Hydrochloride is a synthetic derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . Florfenicol Amine Hydrochloride is often used in research and development settings due to its specific properties and applications.

科学的研究の応用

Florfenicol Amine Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Investigated for its potential use in treating bacterial infections in animals and possibly humans.

Industry: Utilized in the development of veterinary pharmaceuticals and other related products

準備方法

Synthetic Routes and Reaction Conditions: Florfenicol Amine Hydrochloride is typically synthesized through the acid-catalyzed hydrolysis of florfenicol and its related metabolites. The process involves converting these compounds into florfenicol amine salts, which are then partitioned with ethyl acetate to remove lipids and other neutral interferences. The solution is made strongly basic to convert the salts to free florfenicol amine, which is then extracted using ethyl acetate .

Industrial Production Methods: In industrial settings, the production of Florfenicol Amine Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) with UV detection to ensure purity and consistency of the final product .

化学反応の分析

Types of Reactions: Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amine compounds .

作用機序

Florfenicol Amine Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal subunits, inhibiting the enzyme peptidyl transferase, which is essential for protein synthesis. This prevents the transfer of amino acids to growing peptide chains, thereby inhibiting bacterial growth .

類似化合物との比較

Florfenicol Amine Hydrochloride is similar to other compounds in the amphenicol class, including:

Chloramphenicol: Known for its broad-spectrum antibacterial activity but associated with significant side effects.

Thiamphenicol: A less toxic analog of chloramphenicol with similar antibacterial properties.

Azidamfenicol: Another analog with specific applications in veterinary medicine

Uniqueness: Florfenicol Amine Hydrochloride is unique due to its enhanced stability and reduced toxicity compared to chloramphenicol. It also has a broader spectrum of activity and is less likely to induce resistance .

生物活性

Florfenicol Amine Hydrochloride (FFA) is a significant metabolite of the broad-spectrum antibiotic florfenicol, primarily used in veterinary medicine. This article explores the biological activity of FFA, including its pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Overview of Florfenicol and its Metabolite

Florfenicol is an amphenicol antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a critical agent in treating bacterial infections in livestock and aquaculture . FFA, as a metabolite, plays a crucial role in the drug's pharmacological effects and regulatory considerations.

Pharmacokinetics of Florfenicol Amine Hydrochloride

The pharmacokinetics of FFA have been studied extensively in various animal models. Key studies have reported the following parameters:

| Parameter | Florfenicol | Florfenicol Amine |

|---|---|---|

| Cmax (μg/mL) | 0.13 ± 0.02 | 0.08 ± 0.01 |

| Tmax (h) | 0.68 ± 0.09 | 0.72 ± 0.72 |

| Elimination Half-life (h) | 5.92 ± 3.25 | 15.95 ± 14.04 |

| AUC (μg/mL·h) | 1.31 ± 0.46 | 0.47 ± 0.11 |

| Mean Residence Time (h) | 10.37 ± 4.80 | 18.40 ± 13.02 |

These parameters indicate that FFA is absorbed relatively quickly but has a longer elimination half-life compared to florfenicol, suggesting that it may persist longer in the system, potentially influencing therapeutic outcomes .

FFA exhibits its antibacterial properties through similar mechanisms as florfenicol, primarily by inhibiting protein synthesis in bacteria . This action is particularly effective against intracellular pathogens due to its lipophilicity, allowing it to cross cellular membranes and reach therapeutic concentrations in tissues such as the lungs and liver .

Veterinary Medicine

Florfenicol and its metabolite FFA are widely used in veterinary medicine for various applications:

- Bovine Respiratory Disease : Florfenicol is preferred for treating respiratory infections caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida. Studies have shown that treatment with florfenicol leads to significant improvements in clinical scores and bacterial clearance .

- Aquaculture : FFA is utilized in aquaculture to combat bacterial infections in fish, particularly against Aeromonas salmonicida and Flavobacterium psychrophilum. Its efficacy has been demonstrated through improved survival rates and reduced infection severity .

Case Studies

- Bovine Respiratory Disease : A study involving cattle treated with florfenicol showed a marked reduction in clinical symptoms associated with respiratory infections, demonstrating its effectiveness compared to other antibiotics .

- Aquaculture Trials : In trials conducted on rainbow trout, florfenicol was administered at a dosage of 10 mg/kg body weight, resulting in high tissue concentrations while maintaining low levels in muscle tissue post-treatment, indicating effective antibacterial action with minimal residue concerns .

Residue Analysis and Regulatory Considerations

The presence of florfenicol residues, particularly FFA, in food products poses regulatory challenges due to potential impacts on human health. Various studies have established maximum residue limits (MRLs) for both florfenicol and FFA in food-producing animals to ensure consumer safety:

| Tissue Type | Maximum Residue Limit (mg/kg) |

|---|---|

| Muscle | 0.1 |

| Liver | 0.3 |

| Kidney | 0.2 |

These limits are critical for maintaining food safety standards while allowing the use of florfenicol in veterinary practices .

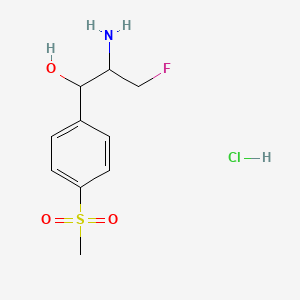

特性

CAS番号 |

108656-33-3 |

|---|---|

分子式 |

C10H15ClFNO3S |

分子量 |

283.75 g/mol |

IUPAC名 |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |

InChIキー |

HWPBPTAOXVIKGI-DHTOPLTISA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

異性体SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |

正規SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

外観 |

White to Off-White Solid |

melting_point |

>152 °C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。